molecular formula C12H23NO4 B15307285 2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid

2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid

Cat. No.: B15307285
M. Wt: 245.32 g/mol
InChI Key: HYCAERNRXZTAJE-UHFFFAOYSA-N
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Description

2-{(tert-butoxy)carbonylamino}butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the protecting group can be added under aqueous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of the tert-butoxycarbonyl group, which provides stability and selectivity in synthetic reactions. This compound’s versatility in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid

InChI

InChI=1S/C12H23NO4/c1-7-9(10(14)15)13(8(2)3)11(16)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,14,15)

InChI Key

HYCAERNRXZTAJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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